molecular formula C18H13BrN2O2 B12100183 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Cat. No.: B12100183
M. Wt: 369.2 g/mol
InChI Key: QPKFCXWJIXKZHC-DHZHZOJOSA-N
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Description

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is an organic compound that features a pyrazole ring substituted with a 4-bromo-phenyl group and a phenyl group, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone, such as 1-phenyl-1,3-butanedione, under acidic or basic conditions.

    Bromination: The pyrazole intermediate is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the 4-bromo-phenyl group.

    Acrylic acid addition: Finally, the acrylic acid moiety is introduced through a Heck reaction, where the brominated pyrazole is coupled with acrylic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromo-phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation or cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propionic acid: Similar in structure but lacks the pyrazole ring and acrylic acid moiety.

    4-Bromophenylboronic acid: Contains the 4-bromo-phenyl group but differs in the functional groups attached.

    1-Bromo-3-phenylpropane: Similar in having a bromine and phenyl group but lacks the pyrazole and acrylic acid components.

Uniqueness

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is unique due to the combination of the pyrazole ring, 4-bromo-phenyl group, and acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2 g/mol

IUPAC Name

(E)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C18H13BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+

InChI Key

QPKFCXWJIXKZHC-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=CC(=O)O

Origin of Product

United States

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